molecular formula C13H17NO B2934443 (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol CAS No. 154819-83-7

(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol

Cat. No. B2934443
CAS RN: 154819-83-7
M. Wt: 203.285
InChI Key: VRJOXKWODDCDBE-UPJWGTAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol, commonly referred to as Rel-7, is a bicyclic monoterpene alcohol that has been used in a variety of scientific research applications. It has been found to have a range of biochemical and physiological effects and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis of A2a Receptor Antagonists

This compound serves as a key precursor in the synthesis of A2a receptor antagonists , which are important in the treatment of various neurological disorders . The enantioselective synthesis involves an enzymatic resolution that provides access to the compound in a highly pure form, crucial for developing pharmaceuticals targeting the A2a receptor.

Biocatalysis

The compound’s structure allows for its use in biocatalytic processes . It can be utilized in enzymatic reactions to produce specific enantiomers of pharmaceutical intermediates . This is particularly valuable in creating drugs with high purity and efficacy.

Material Science

In material science, (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol can be used to synthesize polymers with specific chirality . The chirality of polymers is significant for their physical properties and potential applications in creating advanced materials.

Chemical Synthesis

The compound is involved in chemical synthesis as an intermediate for various organic reactions . Its bicyclic structure makes it a versatile building block for constructing complex molecules, particularly in the development of new synthetic routes.

Analytical Standards

Due to its well-defined structure, it can serve as an analytical standard in chromatography and mass spectrometry . This helps in the accurate identification and quantification of substances in complex mixtures.

Research and Development

Lastly, (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol is used in R&D for studying reaction mechanisms and developing new synthetic methodologies . Its unique structure provides insights into the behavior of cyclic compounds in various chemical reactions.

properties

IUPAC Name

(1R,2S,4S)-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-8-11-6-7-12(13)14(11)9-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJOXKWODDCDBE-XQQFMLRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,4S)-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol

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